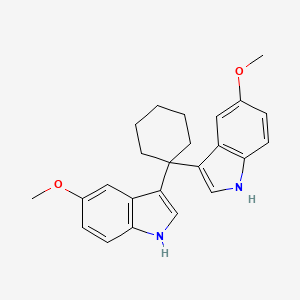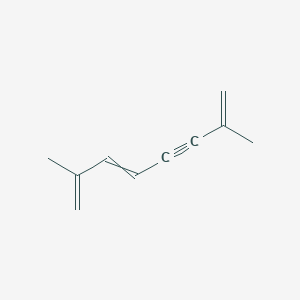
2,7-Dimethylocta-1,3,7-trien-5-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethylocta-1,3,7-trien-5-yne is an organic compound with the molecular formula C10H12 It is characterized by its unique structure, which includes multiple double bonds and a triple bond within an eight-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylocta-1,3,7-trien-5-yne typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated levels, depending on the specific reagents and catalysts used .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance yield and efficiency. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions: 2,7-Dimethylocta-1,3,7-trien-5-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the triple bond, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated compounds, amines
科学的研究の応用
2,7-Dimethylocta-1,3,7-trien-5-yne has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
作用機序
The mechanism of action of 2,7-Dimethylocta-1,3,7-trien-5-yne involves its interaction with molecular targets through its reactive triple and double bonds. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved may include inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication .
類似化合物との比較
3,7-Dimethylocta-1,5,7-trien-3-ol: This compound shares a similar carbon skeleton but differs in the presence of a hydroxyl group.
2,6-Dimethylocta-1,5,7-trien-3-ol: Another similar compound with a different substitution pattern on the carbon chain.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
651304-60-8 |
|---|---|
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC名 |
2,7-dimethylocta-1,3,7-trien-5-yne |
InChI |
InChI=1S/C10H12/c1-9(2)7-5-6-8-10(3)4/h5,7H,1,3H2,2,4H3 |
InChIキー |
FOYBSZFNGFTKSB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CC#CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine](/img/structure/B15167523.png)
![4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167524.png)
![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)
![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)

![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
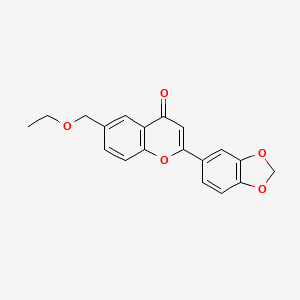

sulfanium bromide](/img/structure/B15167593.png)
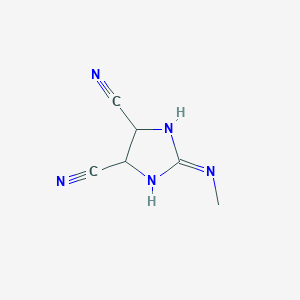
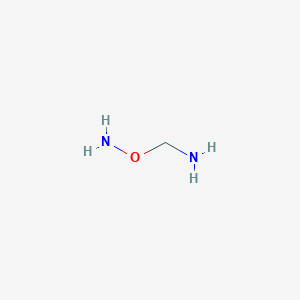
![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
